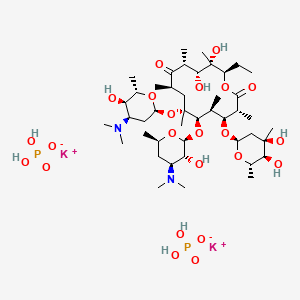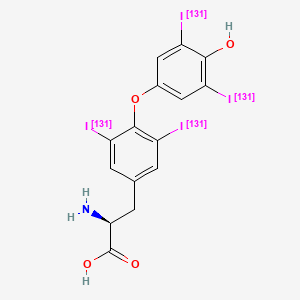
Ticarcillin monosodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ticarcillin monosodium is a semisynthetic, extended-spectrum carboxypenicillin antibacterial agent. It is effective against a wide range of gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa. This compound is commonly used in the treatment of lower respiratory tract infections, skin and skin structure infections, urinary tract infections, and intra-abdominal infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ticarcillin monosodium is synthesized through a multi-step process involving the acylation of 6-aminopenicillanic acid (6-APA) with a thiopheneacetic acid derivative. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The resulting intermediate is then treated with sodium hydroxide to form the monosodium salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. Techniques such as crystallization and filtration are commonly employed to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: Ticarcillin monosodium undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form penicilloic acid.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common in its typical applications.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous buffers at different pH levels.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed:
Penicilloic Acid: Formed during hydrolysis.
Various Derivatives: Depending on the specific reagents and conditions used in substitution reactions.
Aplicaciones Científicas De Investigación
Ticarcillin monosodium is extensively used in scientific research, particularly in the fields of microbiology and pharmacology. Its applications include:
Antibacterial Studies: Used to study the efficacy of antibacterial agents against various bacterial strains.
Mechanism of Action Studies: Helps in understanding the molecular mechanisms of antibacterial activity.
Pharmacokinetics and Pharmacodynamics: Used in studies to determine the absorption, distribution, metabolism, and excretion of antibacterial agents.
Clinical Research: Investigated for its effectiveness in treating various bacterial infections
Mecanismo De Acción
Ticarcillin monosodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains which are essential for cell wall strength and rigidity. This inhibition leads to cell lysis and death of the bacteria .
Comparación Con Compuestos Similares
Piperacillin: Another extended-spectrum penicillin with similar antibacterial activity.
Carbenicillin: A carboxypenicillin with a similar spectrum of activity but less effective against Pseudomonas aeruginosa.
Azlocillin: A ureidopenicillin with a broader spectrum of activity.
Uniqueness: Ticarcillin monosodium is unique due to its high efficacy against Pseudomonas aeruginosa and its ability to be used in combination with beta-lactamase inhibitors like clavulanic acid to overcome resistance mechanisms .
Propiedades
Fórmula molecular |
C15H17N2NaO7S2 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
sodium;(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate |
InChI |
InChI=1S/C15H16N2O6S2.Na.H2O/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;1H2/q;+1;/p-1/t7-,8-,9+,12-;;/m1../s1 |
Clave InChI |
BVGLWBKHBMAPKY-QBGWIPKPSA-M |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)[O-])C.O.[Na+] |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)[O-])C.O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2E,4E)-octa-2,4-dienoyl]amino]butanediamide](/img/structure/B10859825.png)






![19-(2-Hydroxypentan-2-yl)-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859871.png)
![N-[24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,30,39-tris(1-hydroxyethyl)-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-(octa-2,4-dienoylamino)butanediamide](/img/structure/B10859887.png)




